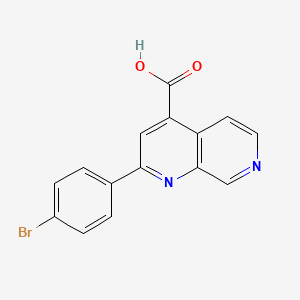
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial production, the Suzuki-Miyaura coupling reaction can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and yield .
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters, which can be further modified for various applications.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the naphthyridine ring.
Alcohols: For esterification reactions
Major Products
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
科学研究应用
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with similar substitution patterns.
Naphthyridine Derivatives: Compounds with similar naphthyridine ring structures.
Pyrazoline Derivatives: Compounds with similar biological activities.
Uniqueness
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific combination of a bromophenyl group and a naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
属性
分子式 |
C15H9BrN2O2 |
|---|---|
分子量 |
329.15 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-1-9(2-4-10)13-7-12(15(19)20)11-5-6-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI 键 |
MUZQCNHTMZGYIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)C(=C2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


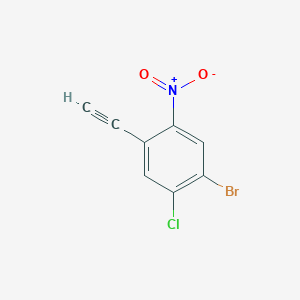
![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
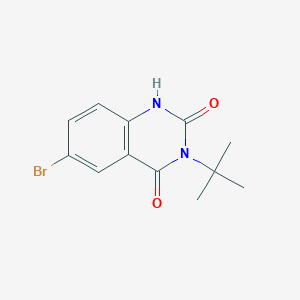
![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
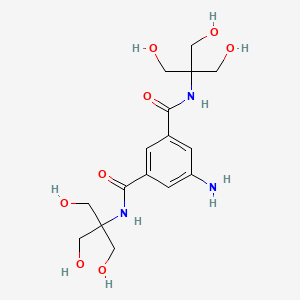
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)


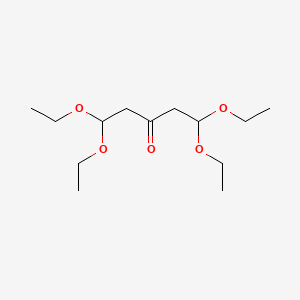
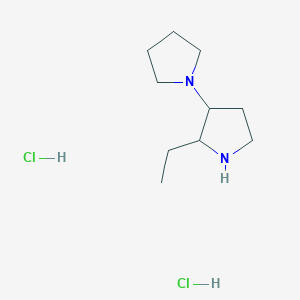
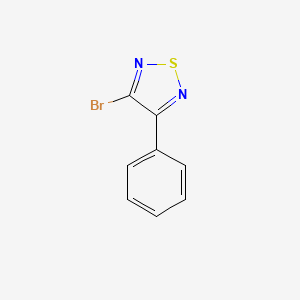
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
